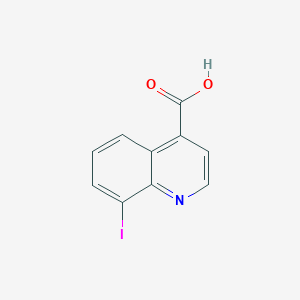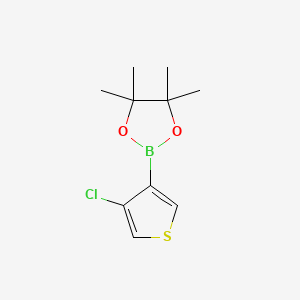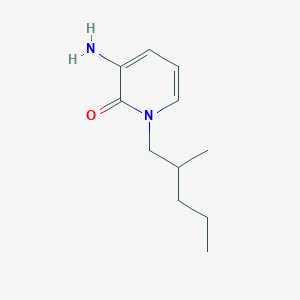
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the third position, a 2-methylpentyl group at the first position, and a pyridin-2(1h)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 2-methylpentylamine under basic conditions to form the corresponding 2-methylpentylpyridine derivative. This intermediate is then subjected to nitration followed by reduction to introduce the amino group at the third position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridin-2(1h)-one core can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydropyridine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The amino group and pyridin-2(1h)-one core structure allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-methylpropyl)pyridin-2(1h)-one
- 3-Amino-1-(2-methylbutyl)pyridin-2(1h)-one
- 3-Amino-1-(2-methylhexyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-amino-1-(2-methylpentyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-3-5-9(2)8-13-7-4-6-10(12)11(13)14/h4,6-7,9H,3,5,8,12H2,1-2H3 |
InChI Key |
SDFZOJRVPLSFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

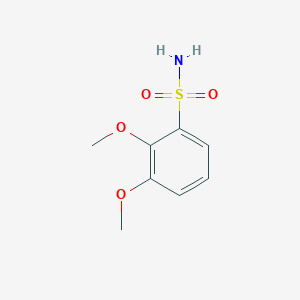
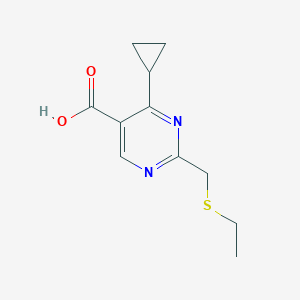
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
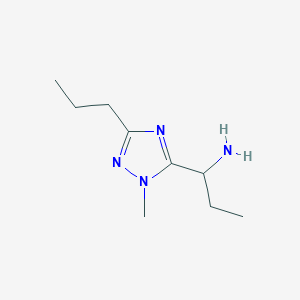

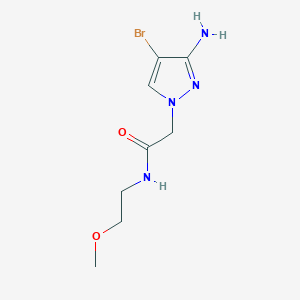

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
